2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Vilsmeier reaction, condensation processes, and reactions with chloro aldehydes or mercaptoacetic acid to introduce various substituents into the thiophene ring. For instance, Kathiravan et al. (2017) describe the synthesis of arylidene derivatives of cyclopenta[b]thiophene by reacting benzylidene derivatives of chloro aldehyde with 2-mercaptoacetic acid, showcasing the methodological diversity in accessing thiophene-based compounds with significant antimicrobial activity (Kathiravan, Venugopal, & Muthukumaran, 2017).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using nuclear magnetic resonance (NMR), infrared (IR), mass spectroscopy, and X-ray crystallography. These techniques provide comprehensive details on the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecules, essential for understanding their chemical reactivity and biological activity.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including nitration, substitution, and cyclization, leading to a wide range of functionalized products. For example, Cooper and Scrowston (1971) investigated the nitration of benzo[b]thiophen-2-carboxylic acid, highlighting the compound's reactivity towards electrophilic substitution and its ability to form multiple isomers depending on the reaction conditions (Cooper & Scrowston, 1971).
Scientific Research Applications
Synthesis and Biological Evaluation
A study by Kathiravan, Venugopal, and Muthukumaran (2017) explored the synthesis of novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid, which were evaluated for their antimicrobial and antifungal activity. This research is significant as it highlights the potential of these compounds in addressing methicillin-resistant Staphylococcus aureus, making them a promising avenue for drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Chemical Synthesis Techniques
Maruoka, Yamagata, and Yamazaki (1994) conducted research on the synthesis of 3‐Acyl‐5,6‐dihydro‐2‐phenylthieno(‐furo‐)[2,3‐d]pyrimidin‐4(3H)‐ones, involving the reaction of 2-benzamido-4,5-dihydro-3-thiophene(-3-furan-)carbonitriles. This study provides insights into novel synthesis methods of complex heterocyclic compounds, which can be pivotal in the development of new pharmaceuticals and materials (Maruoka, Yamagata, & Yamazaki, 1994).
Anti-Inflammatory and Antioxidant Activities
The study by Kumar, Anupama, and Khan (2008) focused on the synthesis of 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide and its derivatives, screening them for anti-inflammatory and antioxidant activities. This indicates the potential therapeutic applications of these compounds in treating inflammation and oxidative stress-related disorders (Kumar, Anupama, & Khan, 2008).
Solvent-Free Synthesis and Spectral Analysis
Thirunarayanan and Sekar (2013) reported on the solvent-free synthesis of certain derivatives of 2H-cyclopenta[b]thiophene-3-carboxamide, providing valuable information on the solvent-free methodology and spectral properties of these compounds. This research is important for environmental sustainability in chemical synthesis (Thirunarayanan & Sekar, 2013).
Future Directions
The synthesized compounds, including “2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid”, showed good antimicrobial activity, especially against methicillin-resistant Staphylococcus aureus . This suggests that these compounds may be potential candidates for future drug discovery and development, particularly in the field of antimicrobial agents .
properties
IUPAC Name |
2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-13(9-5-2-1-3-6-9)16-14-12(15(18)19)10-7-4-8-11(10)20-14/h1-3,5-6H,4,7-8H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWRTJYBDZVBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C(=O)O)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352276 | |
Record name | 2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
307341-55-5 | |
Record name | 2-Benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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